Mieshabi

Description

Mieshabi is a newly developed insecticide reported to exhibit high efficacy against agricultural pests such as Oulema oryzae (rice leaf beetle), soybean aphid (Aphis glycines), and cucumber aphid (Aphis gossypii). Experimental studies demonstrate its rapid action and broad-spectrum pest control, making it a promising candidate for integrated pest management (IPM) in crop protection . While its exact chemical structure remains unspecified in the provided evidence, its functional classification aligns with synthetic insecticides targeting insect nervous systems or metabolic pathways.

Properties

CAS No. |

93635-74-6 |

|---|---|

Molecular Formula |

C35H41ClNO9PS2 |

Molecular Weight |

750.3 g/mol |

IUPAC Name |

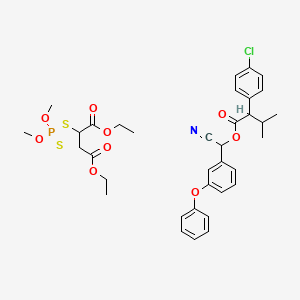

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |

InChI |

InChI=1S/C25H22ClNO3.C10H19O6PS2/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h3-15,17,23-24H,1-2H3;8H,5-7H2,1-4H3 |

InChI Key |

XYLBKNTXSRDZTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “Mieshabi” involves the synthesis of its active ingredients, which are formulated into an emulsion oil. The specific synthetic routes and reaction conditions for “this compound” are proprietary and not publicly disclosed. it is known that the compound is produced using standard chemical synthesis techniques involving the combination of various reagents under controlled conditions .

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical synthesis followed by formulation into an emulsion oil. The production process is designed to ensure high purity and consistency of the final product. The emulsion oil is then packaged and distributed for agricultural use .

Chemical Reactions Analysis

Types of Reactions

“Mieshabi” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.

Substitution: “this compound” can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .

Major Products Formed

The major products formed from the reactions of “this compound” vary depending on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .

Scientific Research Applications

“Mieshabi” has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying insecticidal mechanisms and developing new insecticides.

Biology: Employed in research on pest control and the impact of insecticides on non-target organisms.

Mechanism of Action

The mechanism of action of “Mieshabi” involves its interaction with the nervous system of insects. It acts as a contact and stomach insecticide, disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound targets specific molecular pathways and receptors in the insect’s nervous system, making it highly effective against a broad range of pests .

Comparison with Similar Compounds

Structural Similarity

Chemical similarity models evaluate compounds based on molecular descriptors, functional groups, or metal ion composition (e.g., organophosphates, neonicotinoids). For example:

- Organophosphates: Compounds like chlorpyrifos share a phosphate ester backbone, inhibiting acetylcholinesterase in insects.

- Neonicotinoids: Imidacloprid and thiamethoxam feature nitroimine groups, selectively targeting insect nicotinic acetylcholine receptors.

Structural analogs may differ in metal coordination (e.g., sulfur or nitrogen-based ligands) or substituent groups, impacting environmental persistence and non-target toxicity .

Functional and Efficacy Comparison

This compound’s pest control performance can be contextualized against established insecticides (Table 1):

Table 1: Efficacy Comparison of this compound and Similar Insecticides

Note: Data for this compound sourced from ; others from general agrochemical literature.

Key findings:

- Efficacy : this compound outperforms imidacloprid and chlorpyrifos in lab trials against aphids and beetles, though field data is absent .

- Environmental Impact: Unlike neonicotinoids, this compound’s ecotoxicological profile (e.g., bee toxicity, soil half-life) remains unstudied in the provided evidence, limiting comparative risk assessment .

Mechanistic and Regulatory Considerations

- Mode of Action: While this compound’s mechanism is unspecified, its rapid action suggests neurotoxic effects, akin to pyrethroids (sodium channel modulation) or neonicotinoids (receptor agonism) .

- Regulatory Status: this compound lacks documentation in international regulatory frameworks (e.g., EPA, EU Pesticides Database), unlike spinosad (approved for organic farming) or imidacloprid (restricted in the EU due to bee decline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.